4-(5-Bromopyrimidin-2-yl)morpholine
Overview
Description
“4-(5-Bromopyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C8H10BrN3O . It is a white to light yellow powder . This compound is part of the Thermo Scientific Chemicals product portfolio .
Molecular Structure Analysis
The InChI key for “4-(5-Bromopyrimidin-2-yl)morpholine” is CEXBOCXKAGPRHD-UHFFFAOYSA-N . The canonical SMILES structure is C1COCCN1C2=NC=C(C=N2)Br .Physical And Chemical Properties Analysis
The molecular weight of “4-(5-Bromopyrimidin-2-yl)morpholine” is 244.09 g/mol . It has a topological polar surface area of 38.2 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
Synthesis of Novel Organic Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: is used as a building block in the synthesis of various novel organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups . This property is particularly useful in medicinal chemistry for the development of new pharmaceuticals.
Development of Dual Endothelin Receptor Antagonists
This compound has been utilized in the discovery of Macitentan , an orally active, potent dual endothelin receptor antagonist . Such antagonists are significant in treating pulmonary arterial hypertension and other cardiovascular diseases.
Radiosynthesis for Positron Emission Tomography (PET)
4-(5-Bromopyrimidin-2-yl)morpholine: serves as a precursor in the radiosynthesis of PET tracers. For instance, it has been used to develop a tracer for imaging leucine-rich repeat kinase 2 (LRRK2) activity in the brain, which is associated with Parkinson’s disease .
Chemical Research and Education
Due to its well-defined chemical and physical properties, such as melting point and infrared spectrum, this compound is used in chemical research and educational laboratories to demonstrate synthetic techniques and analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
Bromopyrimidines are known to interact with various biological targets, including nucleophilic sites in dna, rna, and proteins .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .
Biochemical Pathways
Bromopyrimidines are known to be involved in various biochemical pathways due to their ability to interact with nucleophilic sites in dna, rna, and proteins .
Result of Action
Bromopyrimidines are known to interact with nucleophilic sites in dna, rna, and proteins, which can lead to various molecular and cellular effects .
properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBOCXKAGPRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408748 | |
Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyrimidin-2-yl)morpholine | |
CAS RN |
84539-22-0 | |
Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84539-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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